molecular formula C14H13ClN2O2 B8324724 Ethyl 2-chloro-4-benzylpyrimidine-5-carboxylate

Ethyl 2-chloro-4-benzylpyrimidine-5-carboxylate

Cat. No. B8324724
M. Wt: 276.72 g/mol
InChI Key: YGPYGOLRNIYETI-UHFFFAOYSA-N
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Patent
US05852028

Procedure details

The title compound was prepared as described in Example 7, but employing a solution of ethyl 2-hydroxy-4-benzylpyrimidine-5-carboxylate (1.1 g, 4.3 mmol) and POCl3 (16 g, 107 mmol) resulting in a 37% yield (0.44 g); 1HNMR (DMSO-d6) δ 9.00 (s, 1H), 7.6-7.4 (m, 5H), 4.55 (s, 2H), 4.25 (q, 2H), 1.14 (t, 3H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]=[C:6]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:4][N:3]=1.O=P(Cl)(Cl)[Cl:22]>>[Cl:22][C:2]1[N:7]=[C:6]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
OC1=NC=C(C(=N1)CC1=CC=CC=C1)C(=O)OCC
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a 37% yield (0.44 g)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)CC1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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